3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHUMABPNSPHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step synthetic methodologies. One common approach is the condensation of 4-phenylthiazol-2-amine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species. For instance, compounds related to thiazole have been reported to possess varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties : Research indicates that thiazole derivatives can also exhibit anti-inflammatory effects. The compound's structural features may interact with inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases .
Anticancer Potential : The anticancer activity of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is being explored through the synthesis of molecular hybrids that incorporate thiazole structures. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth across various cancer types, including breast and colon cancers .
Biological Studies
The compound serves as a probe for studying enzyme interactions and inhibition mechanisms. Its ability to modulate enzyme activity can provide insights into the biochemical pathways involved in disease processes, making it valuable for drug discovery and development.
Materials Science
In materials science, this compound is being evaluated for its potential in developing novel materials with specific electronic or photophysical properties. The incorporation of thiazole rings into polymer matrices can enhance the material's properties, leading to applications in organic electronics and photonics.
Case Study 1: Antimicrobial Evaluation
A study synthesized various thiazole derivatives, including this compound, and evaluated their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics like chloramphenicol .
Case Study 2: Anticancer Activity
In another investigation, a series of thiazole-based compounds were tested for their cytotoxic effects on human cancer cell lines. The study demonstrated that several derivatives triggered apoptosis in cancer cells, suggesting their potential as anticancer agents. The structure-activity relationship revealed that modifications to the thiazole ring could enhance cytotoxicity .
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
a) 3-(Methylthio) vs. Alkoxy/Ethoxy Groups
- Compound 30 () : N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide
- Nitazoxanide () : Features a 5-nitrothiazole instead of 4-phenylthiazole and lacks the methylthio group. This structural difference correlates with antiparasitic rather than antimicrobial activity, underscoring the role of the thiazole substituent in target specificity .
b) Methylthio vs. Sulfonyl/Pyrrolidine Sulfonyl Groups
- N-(4-phenylthiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () : Replacement of -SMe with a sulfonyl group linked to pyrrolidine enhances solubility but reduces antimicrobial potency compared to 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide, as seen in other sulfonamide derivatives .
Analogues with Modified Thiazole Rings
a) 4-Phenylthiazole vs. Triazole-Thiadiazole Hybrids
- Compounds 5a–j () : Incorporate triazolo-thiadiazole moieties instead of thiazole. These derivatives exhibit broad-spectrum antibacterial activity (Gram-positive and Gram-negative), whereas this compound shows specificity for Bacillus spp., suggesting the triazole ring broadens target range .
- Compound 45 () : A thiadiazole derivative with a methylthio group demonstrates antiviral activity (Influenza A H3N2, EC₅₀ = 31.4 µM), contrasting with the antibacterial focus of this compound. This highlights scaffold-dependent activity .
b) Substituent Effects on Thiazole
- Compounds 7a–d (): Ethyl, allyl, or propargyl substituents on the thiazole nitrogen modulate lipophilicity and binding.
Biological Activity
3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring, a benzamide moiety, and a methylthio group. This unique combination contributes to its biological activity. The compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes involved in cell wall synthesis. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, including breast cancer. The mechanisms may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis .
Biological Activity Summary
| Activity | Target Pathogen/Cancer Type | Mechanism |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of cell wall synthesis |
| Anticancer | Breast cancer cell lines | Modulation of signaling pathways |
| Anti-inflammatory | Various | Inhibition of inflammatory mediators |
Synthesis Methods
The synthesis of this compound typically involves several steps, which can include:
- Formation of Thiazole Ring : Utilizing thioamide and appropriate aryl halides.
- Benzamide Formation : Coupling thiazole derivatives with benzoyl chlorides or anhydrides.
- Methylation : Introducing the methylthio group via methylating agents.
Advanced techniques such as continuous flow reactors can optimize yield and efficiency during synthesis .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant antibacterial activity against resistant strains, highlighting the need for novel antimicrobial agents due to rising resistance .
Anticancer Potential
Research conducted on the anticancer properties revealed that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent inhibitory effects on tumor growth .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets. These studies provide insights into how structural modifications might enhance efficacy or reduce toxicity .
Q & A
Q. What are the standard synthetic routes for 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of a benzamide derivative with a thiazole precursor. For example, analogous compounds are synthesized via:
- Step 1: Formation of the thiazole ring using substituted thioureas and α-haloketones under reflux in ethanol .
- Step 2: Coupling the thiazole moiety to a benzamide backbone via nucleophilic acyl substitution, often using DMF as a solvent and LiH as a base .
Optimization strategies : Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst load (e.g., triethylamine for pH control), and temperature (reflux vs. RT) can improve yields. Spectral validation (IR, -NMR) is critical to confirm structural integrity .
Q. How should researchers validate the purity and structure of this compound?
Key methodologies include:
- Melting point analysis : Compare experimental values with literature data (e.g., deviations >2°C suggest impurities) .
- Spectral characterization :
- Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (<0.4% deviation) .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives targeting bacterial enzymes like AcpS-PPTase?
- Step 1 : Generate 3D structures using tools like Gaussian09 or AutoDock Vina. The methylthio group may enhance hydrophobic interactions with enzyme pockets .
- Step 2 : Compare binding poses of the parent compound with analogs (e.g., fluorophenyl or bromophenyl substitutions) to identify key residues (e.g., His152 in AcpS-PPTase) .
- Contradiction note : Some studies report improved activity with electron-withdrawing groups (e.g., -CF), while others favor electron-donating groups (e.g., -OCH) . Resolve via free-energy perturbation (FEP) simulations .
Q. What experimental strategies address low bioactivity in enzyme inhibition assays?
- Structural modifications : Introduce substituents at the benzamide’s para position (e.g., -F, -Cl) to enhance steric complementarity with tyrosinase’s active site .
- Assay design : Use mushroom tyrosinase as a model system, with kojic acid as a positive control. Monitor dopachrome formation at 475 nm .
- Data interpretation : IC values <10 µM suggest high potency. If inactive, verify compound solubility (e.g., DMSO concentration <1% to avoid assay interference) .
Q. How can contradictory results in biological activity across studies be systematically analyzed?
- Case example : A study reports antibacterial activity against S. aureus (MIC = 8 µg/mL), while another shows no effect.
- Resolution steps :
Methodological Challenges
Q. What are the best practices for scaling up synthesis without compromising yield?
- Pilot-scale optimization : Use flow chemistry for thiazole formation to enhance heat transfer and reduce side reactions .
- Purification : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) for cost-effective scaling .
- Yield tracking : Monitor intermediates via TLC (e.g., R = 0.5 in ethyl acetate/hexane 3:7) to identify bottlenecks .
Q. How can researchers leverage machine learning to predict novel derivatives with enhanced pharmacokinetics?
- Data input : Curate datasets of benzamide-thiazole derivatives with ADME parameters (e.g., logP, CYP450 inhibition) .
- Model training : Use Random Forest or graph neural networks (GNNs) to correlate substituents with bioavailability .
- Validation : Synthesize top-predicted candidates (e.g., -CF, -SOCH) and test in murine models for half-life extension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
